2-Pyrrolylboronic acid

Catalog No.
S1897897
CAS No.
763120-43-0
M.F
C4H6BNO2
M. Wt
110.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pyrrolylboronic acid

Protected pyrrole boronic acids require harsh deprotection that degrades sensitive substrates and increases waste. 2-Pyrrolylboronic acid enables direct installation of 1H-pyrrol-2-yl via Suzuki-Miyaura coupling, eliminating a synthetic step. - Eliminates TFA/base deprotection, preserving acid/base-sensitive groups. - 47.4% mass reduction vs N-Boc analog, improving atom economy. - Ideal for late-stage drug functionalization & BODIPY dye synthesis. In stock, ships ambient.

CAS Number

763120-43-0

Product Name

2-Pyrrolylboronic acid

IUPAC Name

1H-pyrrol-2-ylboronic acid

Molecular Formula

C4H6BNO2

Molecular Weight

110.91 g/mol

InChI

InChI=1S/C4H6BNO2/c7-5(8)4-2-1-3-6-4/h1-3,6-8H

InChI Key

WADSQZHEAXPENM-UHFFFAOYSA-N

SMILES

B(C1=CC=CN1)(O)O

Canonical SMILES

B(C1=CC=CN1)(O)O

Synonyms

1H-Pyrrol-2-ylboronic acid, 2-Pyrroleboronic acid, (1H-Pyrrol-2-yl)boronic acid, Pyrrole-2-boronic acid

Purity

≥95%

Package Size

1 g, 5 g

2-Pyrrolylboronic acid is a fundamental organoboron building block used to directly install the 1H-pyrrol-2-yl motif via Suzuki-Miyaura cross-coupling. As an unprotected heteroarylboronic acid, it offers a direct synthetic route to 2-substituted pyrroles, which are critical pharmacophores and precursors for porphyrins, BODIPY dyes, and advanced materials. While it exhibits the inherent lability common to electron-rich 2-heteroarylboronic acids, its procurement is prioritized when downstream processing cannot tolerate the deprotection conditions required by its N-protected or esterified analogs [1].

Research Fit

Suzuki-Miyaura cross-coupling building block
2-Position regioselective coupling on pyrrole
Storage at -20°C under inert atmosphere

Substituting unprotected 2-pyrrolylboronic acid with the more shelf-stable 1-Boc-pyrrole-2-boronic acid or 2-pyrrolylboronic acid pinacol ester introduces significant process inefficiencies. The N-Boc derivative mandates a subsequent deprotection step—typically utilizing trifluoroacetic acid (TFA) or strong base—which can degrade acid- or base-sensitive substrates such as nucleosides or complex macrocycles [1]. Furthermore, these protected analogs nearly double the molecular weight of the reagent, drastically reducing atom economy and increasing the mass requirements for bulk procurement .

Substitution Risk

Positional isomer mismatch
3-Pyrrolylboronic acid yields a different regioisomer, altering the final product structure.
Protodeboronation sensitivity
Unprotected 2-pyrrolylboronic acid may degrade under standard Suzuki coupling conditions.
Heterocycle requirement
Phenylboronic acid cannot introduce the pyrrole ring essential for target molecules.

Reagent Mass Efficiency and Atom Economy

For industrial scale-up, reagent mass efficiency directly dictates procurement volume and reactor loading. Unprotected 2-pyrrolylboronic acid has a molecular weight of 110.91 g/mol, compared to 211.02 g/mol for 1-Boc-pyrrole-2-boronic acid. This represents a 47.4% reduction in the mass required to deliver one equivalent of the pyrrole coupling partner[1].

Evidence DimensionReagent mass per stoichiometric equivalent
Target Compound Data110.91 g/mol
Comparator Or Baseline1-Boc-pyrrole-2-boronic acid (211.02 g/mol)
Quantified Difference47.4% reduction in required mass
ConditionsStoichiometric calculation for Suzuki-Miyaura coupling

Reduces transport, storage, and reactor volume constraints while improving the overall E-factor of the synthetic route.

Regioselective coupling
Class-level inference
68% yield, exclusive 2-position coupling
Supports regioisomer control in synthesis.
Verify with specific polybrominated pyrrole substrates.

Elimination of Deprotection Steps in Process Workflows

Utilizing the unprotected boronic acid enables a one-step cross-coupling to yield the target 1H-pyrrole derivative. In contrast, using the N-Boc protected comparator necessitates a two-step sequence: cross-coupling followed by a deprotection step (e.g., TFA/CH2Cl2 or thermal/basic cleavage). Eliminating this second step prevents the typical 10-20% yield loss associated with additional workup and purification cycles [1].

Evidence DimensionNumber of synthetic steps to final 1H-pyrrole
Target Compound Data1 step (direct coupling)
Comparator Or Baseline1-Boc-pyrrole-2-boronic acid (2 steps: coupling + deprotection)
Quantified DifferenceElimination of 1 synthetic step and associated workup
ConditionsStandard Suzuki-Miyaura coupling targeting unprotected 2-arylpyrroles

Streamlines manufacturing workflows, reducing labor, solvent consumption, and cumulative yield losses.

N-Protected derivative yields
Head-to-head
Target: 82% (N-Boc); Comparators: 40% (Schluter), 8% (benzenesulfonyl)
Optimized route improves intermediate access.
Yield depends on protecting group strategy; verify scalability.

Compatibility with Acid-Sensitive Substrates

The synthesis of complex pharmaceuticals, such as modified nucleosides, often involves acid-labile functional groups (e.g., glycosidic bonds, acetal protecting groups). The deprotection of N-Boc-pyrrole derivatives typically requires strong acids like TFA, which can induce substrate degradation. By employing unprotected 2-pyrrolylboronic acid, chemists can execute the coupling under mild, basic conditions (e.g., K2CO3 or Na2CO3) and isolate the final product without exposing the scaffold to harsh acidic environments[1].

Evidence DimensionPost-coupling pH exposure
Target Compound DataMild basic (coupling conditions only)
Comparator Or BaselineN-Boc protected analogs (Requires highly acidic TFA or strong base for deprotection)
Quantified DifferenceAvoidance of pH < 2 exposure
ConditionsSynthesis of acid-sensitive 2-arylpyrrole targets

Essential for procuring reagents compatible with fragile, high-value intermediate scaffolds where acidic deprotection would cause catastrophic yield loss.

Protodeboronation stability
Class-level inference
Cross-coupling yield reduced to as low as 15% due to side reactions
Requires optimized conditions to limit decomposition.
Review specific temperature/base protocols for your system.
BODIPY dye intermediate
Supporting evidence
45% isolated yield for bipyrrolecarboxaldehyde
Enables modular BODIPY dye construction.
Supporting evidence; verify in your target dye system.

Direct Synthesis of 2-Arylpyrrole Pharmacophores

Procured for the late-stage functionalization of drug candidates where the 1H-pyrrole-2-yl group is required, and the core scaffold cannot tolerate the acidic or basic conditions necessary to remove an N-Boc protecting group [1].

High-Atom-Economy Industrial Scale-Up

Selected for large-scale manufacturing of pyrrole-containing intermediates where minimizing reagent mass (47.4% reduction vs N-Boc) and eliminating a synthetic step significantly improves the process E-factor and reduces solvent waste [2].

Synthesis of Pyrrole-Based Fluorophores and Dyes

Utilized in the construction of BODIPY dyes and porphyrin precursors where direct, unprotected coupling streamlines the synthesis of the highly conjugated core structures without risking side reactions during deprotection [3].

Application Fit

Application
Selection Property
Validation Focus
Pyridazine scaffold synthesis
Protected boronic acid for efficient coupling
Cross-coupling yield and deprotection efficiency
BODIPY dye intermediate
Modular bipyrrole formation
Suzuki coupling and BODIPY core construction
Sequential polyarylpyrrole synthesis
2-Position regioselective coupling
Iterative coupling sequence fidelity

Wikipedia

2-Pyrrolylboronic acid

Explore Compound Types